molecular formula C14H18O4 B8334528 Methyl 5-acetyl-2-isobutoxybenzoate

Methyl 5-acetyl-2-isobutoxybenzoate

Cat. No.: B8334528
M. Wt: 250.29 g/mol
InChI Key: RUZAPQGRQBNCGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-acetyl-2-isobutoxybenzoate is a useful research compound. Its molecular formula is C14H18O4 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

methyl 5-acetyl-2-(2-methylpropoxy)benzoate

InChI

InChI=1S/C14H18O4/c1-9(2)8-18-13-6-5-11(10(3)15)7-12(13)14(16)17-4/h5-7,9H,8H2,1-4H3

InChI Key

RUZAPQGRQBNCGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(=O)C)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Iodo-2-methylpropane (13.35 ml, 117 mmol) was added to a mixture of methyl 5-acetylsalicylate (15 g, 77 mmol) and potassium carbonate (16 g, 117 mmol) in acetonitrile (500 ml), and the reaction stirred at 60° C. for 18 hours. TLC analysis showed starting material remaining, so additional 1-iodo-2-methylpropane (26.7 ml, 234 mmol) and potassium carbonate (16 g, 117 mmol) were added and the reaction stirred at 60° C. for a further 72 hours. TLC analysis showed starting material still remaining, so additional 1-iodo-2-methylpropane (13.35 ml, 117 mmol) and potassium carbonate (16 g, 117 mmol) were added and the reaction stirred at reflux for a further 3 hours. The cooled mixture was concentrated under reduced pressure and the residue partitioned between ethyl acetate and 1N sodium hydroxide solution. The phases were separated, the aqueous extracted with further ethyl acetate, and the combined organic solutions washed with brine, dried (MgSO4) and evaporated under reduced pressure to give the title compound as a brown oil, 8.3 g.
Quantity
13.35 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
26.7 mL
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
13.35 mL
Type
reactant
Reaction Step Three
Quantity
16 g
Type
reactant
Reaction Step Three

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